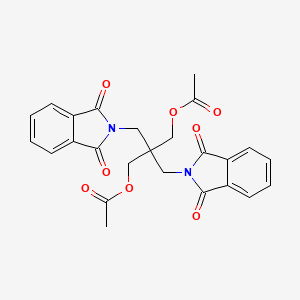
2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate is a complex organic compound that features prominently in various chemical and industrial applications. This compound is characterized by its unique structure, which includes two phthalimidomethyl groups attached to a 1,3-propanediol backbone, with both hydroxyl groups acetylated. The presence of phthalimide groups imparts significant stability and reactivity to the molecule, making it a valuable intermediate in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate typically involves the reaction of 2,2-Bis-(hydroxymethyl)-1,3-propanediol with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as benzene or toluene. Anhydrous ferrous sulfate is often used as a catalyst to facilitate the formation of the phthalimide groups .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to accelerate the condensation reaction, providing a more efficient and environmentally friendly method .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the phthalimide groups into amines.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents.
Industry: The compound is employed in the production of polymers, resins, and other materials with specialized properties .
Mécanisme D'action
The mechanism by which 2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate exerts its effects involves the interaction of its functional groups with various molecular targets. The phthalimide groups can form stable complexes with metal ions, while the acetyl groups can undergo hydrolysis to release acetic acid. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis-(hydroxymethyl)propionic acid: This compound shares a similar backbone but lacks the phthalimide and acetyl groups.
2,2-Bis-(hydroxymethyl)propane-1,3-diol: Another related compound, differing in the absence of phthalimide groups.
2,2-Bis-(trimethylsilyl)biphenyl: A structurally different compound but with similar applications in organic synthesis .
Uniqueness
The uniqueness of 2,2-Bis-(phthalimidomethyl)-1,3-propanediol diacetate lies in its dual phthalimide groups, which provide enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust intermediates and stable end products.
Propriétés
Numéro CAS |
102883-84-1 |
|---|---|
Formule moléculaire |
C25H22N2O8 |
Poids moléculaire |
478.4 g/mol |
Nom IUPAC |
[2-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)-2-[(1,3-dioxoisoindol-2-yl)methyl]propyl] acetate |
InChI |
InChI=1S/C25H22N2O8/c1-15(28)34-13-25(14-35-16(2)29,11-26-21(30)17-7-3-4-8-18(17)22(26)31)12-27-23(32)19-9-5-6-10-20(19)24(27)33/h3-10H,11-14H2,1-2H3 |
Clé InChI |
XMVDRTLPWWRNNW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(CN1C(=O)C2=CC=CC=C2C1=O)(CN3C(=O)C4=CC=CC=C4C3=O)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one](/img/structure/B11960738.png)
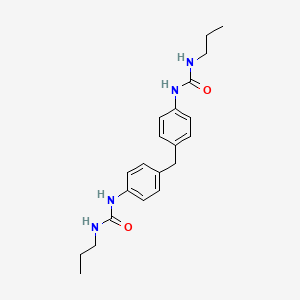

![4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11960748.png)
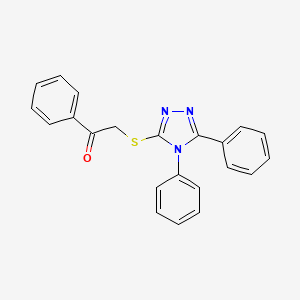
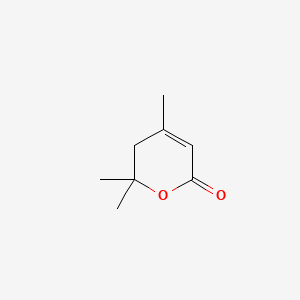
![1-(Bromomethyl)-3-[3-(bromomethyl)benzyl]benzene](/img/structure/B11960753.png)

![butyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960765.png)
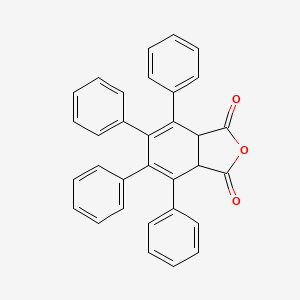
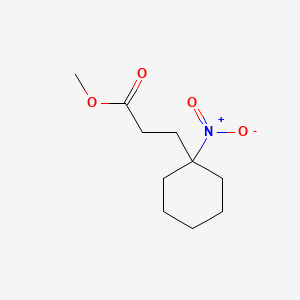

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11960797.png)
